5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
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Properties
IUPAC Name |
5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-3-28-15-10-8-13(9-11-15)22-19(24)16-17(21(2)29-18(16)20(22)25)12-4-6-14(7-5-12)23(26)27/h4-11,16-18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJVMLESHRTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic derivative belonging to the class of isoxazole compounds. Isoxazoles have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure
The structure of the compound can be represented as follows:
This structure contains an isoxazole ring fused with a pyrrole-like moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inducing apoptosis in human myelogenous leukemia K562 cells and glioblastoma cell lines (U251-MG and T98G) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 10 | Induction of early and late apoptosis |
| U251-MG | 15 | Activation of erythroid differentiation |
| T98G | 20 | Cell cycle arrest and apoptosis induction |
Immunomodulatory Effects
Isoxazole derivatives have also been reported to possess immunoregulatory properties . For example, certain derivatives demonstrated the ability to modulate humoral immune responses and enhance the production of regulatory T cells in vivo . This suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.
The mechanisms by which This compound exerts its biological effects may involve:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Regulation of Cytokine Production : Modulating TNF-alpha and other cytokines involved in inflammation and immune response .
Case Studies
- Antiproliferative Study : A study evaluated the antiproliferative effects of various isoxazole derivatives on K562 cells. The compound exhibited a significant decrease in cell viability at concentrations as low as 10 µM after 72 hours .
- Immunomodulatory Study : In vivo experiments demonstrated that administration of similar isoxazole derivatives increased the number of antibody-forming cells while reducing inflammatory responses in mouse models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
